molecular formula C12H9NO3 B3274335 Methyl 2-formylquinoline-4-carboxylate CAS No. 60506-24-3

Methyl 2-formylquinoline-4-carboxylate

Cat. No.: B3274335
CAS No.: 60506-24-3
M. Wt: 215.2 g/mol
InChI Key: RMHVJOWSMSVILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-formylquinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline nucleus is a bicyclic structure containing a benzene ring fused to a pyridine ring, which imparts unique chemical properties to its derivatives .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-formylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 2-formylquinoline-4-carboxylate is unique due to its formyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .

Properties

IUPAC Name

methyl 2-formylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-16-12(15)10-6-8(7-14)13-11-5-3-2-4-9(10)11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHVJOWSMSVILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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